molecular formula C8H7BrFNO2 B7974664 2-(3-Bromo-4-fluorophenoxy)acetamide

2-(3-Bromo-4-fluorophenoxy)acetamide

Cat. No.: B7974664
M. Wt: 248.05 g/mol
InChI Key: LYKDCOMRPPHKSO-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenoxy)acetamide is an organic compound that features a bromine and fluorine-substituted phenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-fluorophenoxy)acetamide typically involves the reaction of 3-bromo-4-fluorophenol with chloroacetamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Coupling reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products Formed

    Nucleophilic substitution: Formation of substituted acetamides.

    Oxidation: Formation of brominated or fluorinated phenoxy acetamides.

    Coupling reactions: Formation of biaryl or diaryl ether derivatives.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. Additionally, the phenoxy and acetamide groups can form hydrogen bonds, further stabilizing the interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-4-fluorophenoxy)acetamide is unique due to its specific substitution pattern on the phenoxy ring, which can influence its reactivity and interaction with other molecules. The presence of both bromine and fluorine atoms provides distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-bromo-4-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c9-6-3-5(1-2-7(6)10)13-4-8(11)12/h1-3H,4H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKDCOMRPPHKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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